
2-(Dimethylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione, commonly known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMTS is a phosphorothioate compound that has been extensively studied for its use as a pesticide, but recent research has shown that it may have other applications as well.
作用机制
The mechanism of action of DMTS is complex and not fully understood. However, it is known that DMTS inhibits acetylcholinesterase, an enzyme that is essential for nerve function. This inhibition leads to an increase in acetylcholine levels, which can cause a variety of physiological effects. Additionally, DMTS has been shown to inhibit the growth of cancer cells and protect neurons from damage, although the exact mechanisms behind these effects are not fully understood.
生化和生理效应
DMTS has a variety of biochemical and physiological effects. As mentioned previously, DMTS inhibits acetylcholinesterase, which can lead to an increase in acetylcholine levels. This increase in acetylcholine can cause a variety of physiological effects, including muscle contractions, increased heart rate, and increased respiratory rate. Additionally, DMTS has been shown to inhibit the growth of cancer cells and protect neurons from damage, although the exact mechanisms behind these effects are not fully understood.
实验室实验的优点和局限性
DMTS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for research purposes. Additionally, DMTS has been extensively studied for its use as a pesticide, which means that there is a significant amount of existing research on the compound. However, there are also limitations to using DMTS in lab experiments. For example, the mechanism of action of DMTS is not fully understood, which can make it difficult to interpret results. Additionally, DMTS is a toxic compound that requires careful handling and safety precautions.
未来方向
There are several future directions for research on DMTS. One area of interest is the potential use of DMTS in cancer treatment. Further research is needed to fully understand the mechanisms behind DMTS's ability to inhibit the growth of cancer cells and to determine whether it could be an effective treatment for cancer. Another area of interest is the potential use of DMTS in the treatment of Alzheimer's disease. Research has shown that DMTS can protect neurons from damage, and further research is needed to determine whether it could be an effective treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms behind DMTS's effects on acetylcholinesterase and to determine whether it could be used for other applications beyond its use as a pesticide.
合成方法
DMTS can be synthesized through a variety of methods, including the reaction of dimethylamine with phosphorus pentasulfide and chloromethyl methyl ether. Another method involves the reaction of dimethylamine with phosphorus oxychloride and sulfur. The synthesis of DMTS is a complex process that requires careful attention to detail and safety precautions.
科学研究应用
DMTS has been extensively studied for its use as a pesticide due to its ability to inhibit acetylcholinesterase, an enzyme that is essential for nerve function. However, recent research has shown that DMTS may have other applications as well. For example, DMTS has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Additionally, DMTS has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to protect neurons from damage.
属性
CAS 编号 |
15905-28-9 |
|---|---|
产品名称 |
2-(Dimethylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione |
分子式 |
C7H16NO2PS |
分子量 |
209.25 g/mol |
IUPAC 名称 |
N,N,5,5-tetramethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C7H16NO2PS/c1-7(2)5-9-11(12,8(3)4)10-6-7/h5-6H2,1-4H3 |
InChI 键 |
PZCYRAMPHBIQLB-UHFFFAOYSA-N |
SMILES |
CC1(COP(=S)(OC1)N(C)C)C |
规范 SMILES |
CC1(COP(=S)(OC1)N(C)C)C |
同义词 |
2-(Dimethylamino)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-sulfide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



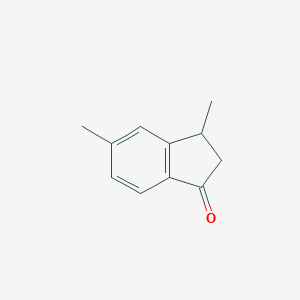
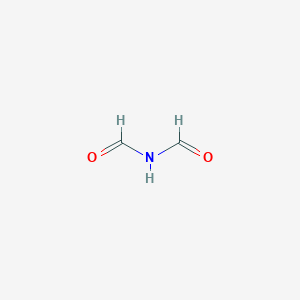
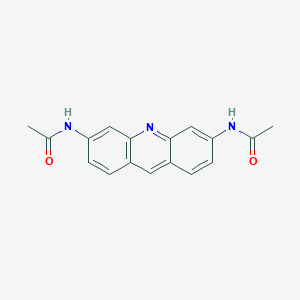

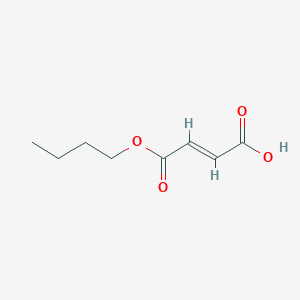
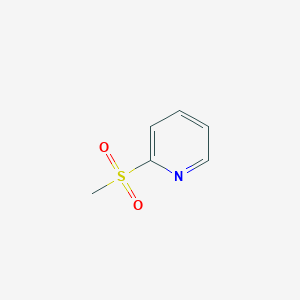

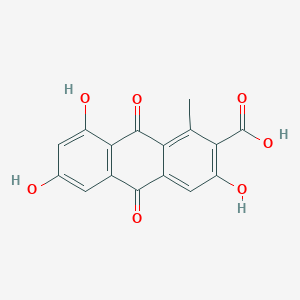

![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
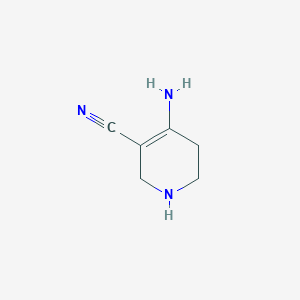
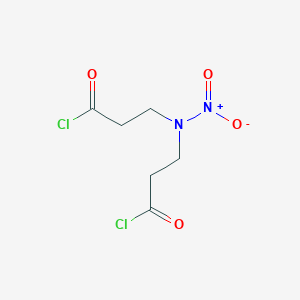
![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)
